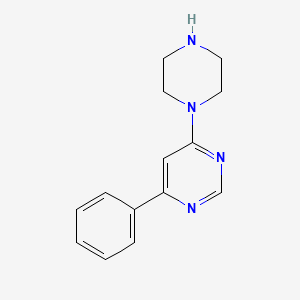

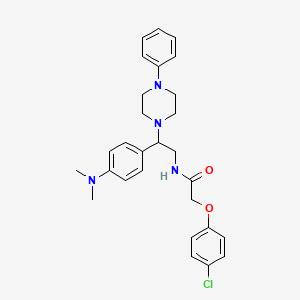

(E)-2-phenyl-N-(2-(thiophen-3-yl)benzyl)ethenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of readily available S-containing alkyne substrates . For example, a novel compound was synthesized and structurally characterized by FT-IR, NMR, and UV spectroscopy .

Molecular Structure Analysis

The theoretical optimization and three-dimensional molecular structure of similar compounds have been confirmed by X-ray diffraction methods .

Chemical Reactions Analysis

Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors .

Physical And Chemical Properties Analysis

Tuning the structural and physical properties of a COF while maintaining its porosity and crystallinity can pose significant synthetic challenges, especially in the case of thiophene, which is characterized by geometrical restrictions not observed for other planar aromatic building units .

Aplicaciones Científicas De Investigación

- Anticancer Properties : Certain thiophene-based molecules exhibit anticancer activity . Researchers have explored their potential as chemotherapeutic agents.

- Anti-Inflammatory Effects : Thiophenes have demonstrated anti-inflammatory properties, making them relevant for conditions involving inflammation .

- Antimicrobial Activity : Some thiophene derivatives exhibit antimicrobial effects, which could be valuable in combating infections .

- Antihypertensive Agents : The thiophene ring system has been investigated for its potential in developing antihypertensive drugs .

- Anti-Atherosclerotic Properties : Researchers have explored the role of thiophenes in preventing atherosclerosis .

Organic Electronics and Material Science

Thiophenes play a crucial role in the development of organic materials and electronic devices:

- Organic Semiconductors : Thiophene-mediated molecules contribute to the advancement of organic semiconductors, which find applications in electronic devices like organic field-effect transistors (OFETs) .

- Organic Light-Emitting Diodes (OLEDs) : The thiophene ring system is used in the fabrication of OLEDs, enabling energy-efficient displays and lighting .

Corrosion Inhibition

Thiophene derivatives serve as corrosion inhibitors for metals. Their ability to protect against corrosion makes them relevant in industrial chemistry .

Building Blocks for Materials

Thieno[3,2-b]thiophene and isomeric thieno[2,3-b]thiophene are small, planar organic compounds that act as building blocks for various materials. Researchers use them to create functional materials for optoelectronics and other applications .

Mecanismo De Acción

While specific information on the mechanism of action of “(E)-2-phenyl-N-(2-(thiophen-3-yl)benzyl)ethenesulfonamide” is not available, some thiophene-based covalent organic frameworks (COFs) have been studied. Upon irradiation, these COFs photogenerate electrons, which produce activated forms of oxygen .

Direcciones Futuras

Propiedades

IUPAC Name |

(E)-2-phenyl-N-[(2-thiophen-3-ylphenyl)methyl]ethenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO2S2/c21-24(22,13-11-16-6-2-1-3-7-16)20-14-17-8-4-5-9-19(17)18-10-12-23-15-18/h1-13,15,20H,14H2/b13-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVEZXXQWHFOMJV-ACCUITESSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CS(=O)(=O)NCC2=CC=CC=C2C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/S(=O)(=O)NCC2=CC=CC=C2C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-2-phenyl-N-(2-(thiophen-3-yl)benzyl)ethenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Aminopyrimido[1,2-a]benzimidazole-3-carboxylic acid](/img/structure/B3011059.png)

![Ethyl 4-[4-[(2,4-difluorophenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B3011060.png)

![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B3011061.png)

![5-((4-fluorobenzyl)thio)-7-(furan-2-yl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3011070.png)

![N-(2-ethoxyphenyl)-4-((6-fluorobenzo[d]thiazol-2-yl)oxy)piperidine-1-carboxamide](/img/structure/B3011073.png)

![2-[(E)-4-(Dimethylamino)but-2-enoyl]-3,4-dihydro-1H-isoquinoline-1-carboxamide](/img/structure/B3011075.png)

![5-tert-Butyl 2-methyl 6-methyl-4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazine-2,5(4H)-dicarboxylate](/img/structure/B3011079.png)